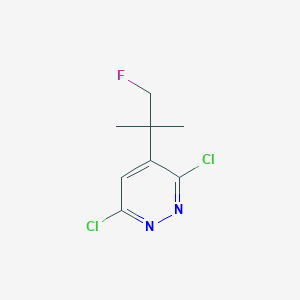![molecular formula C14H18N4O B14322138 2,4-Pyrimidinediamine, 5-[[4-(1-methylethoxy)phenyl]methyl]- CAS No. 103360-33-4](/img/structure/B14322138.png)
2,4-Pyrimidinediamine, 5-[[4-(1-methylethoxy)phenyl]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Pyrimidinediamine, 5-[[4-(1-methylethoxy)phenyl]methyl]- is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with diamine groups and a phenylmethyl group with a methylethoxy substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pyrimidinediamine, 5-[[4-(1-methylethoxy)phenyl]methyl]- typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,4-diaminopyrimidine with a benzyl halide derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Pyrimidinediamine, 5-[[4-(1-methylethoxy)phenyl]methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the phenylmethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Benzyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
2,4-Pyrimidinediamine, 5-[[4-(1-methylethoxy)phenyl]methyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,4-Pyrimidinediamine, 5-[[4-(1-methylethoxy)phenyl]methyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. These interactions can lead to various biological effects, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Pyrimidinediamine, 5-((3,5-dimethoxy-4-(1-methylethyl)phenyl)methyl)
- 5-((3,4,5-trimethoxyphenyl)methyl)-2,4-pyrimidinediamine
- 5-((4-chlorophenyl)methyl)-2,4-pyrimidinediamine
Uniqueness
2,4-Pyrimidinediamine, 5-[[4-(1-methylethoxy)phenyl]methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylethoxy group on the phenyl ring can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
103360-33-4 |
|---|---|
Molecular Formula |
C14H18N4O |
Molecular Weight |
258.32 g/mol |
IUPAC Name |
5-[(4-propan-2-yloxyphenyl)methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C14H18N4O/c1-9(2)19-12-5-3-10(4-6-12)7-11-8-17-14(16)18-13(11)15/h3-6,8-9H,7H2,1-2H3,(H4,15,16,17,18) |
InChI Key |
QELIXOYLEJDYGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CC2=CN=C(N=C2N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


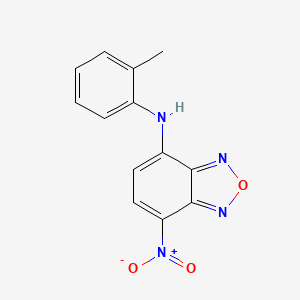
![2-Diazonio-1-methoxy-2-[tri(propan-2-yl)silyl]ethen-1-olate](/img/structure/B14322076.png)
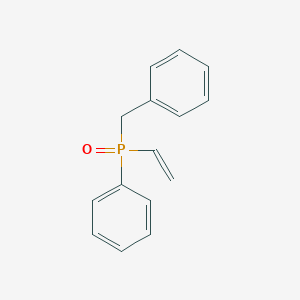
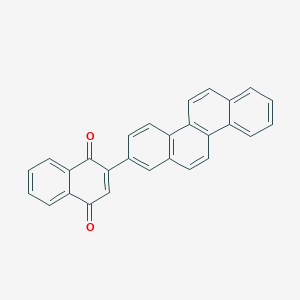
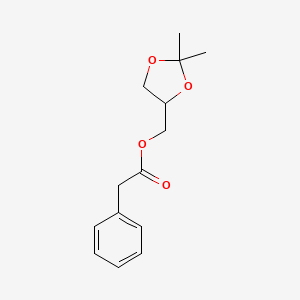

![[3-(4-Nitrobenzoyl)-3H-pyrazole-4,5-diyl]bis(phenylmethanone)](/img/structure/B14322105.png)
![2-[(E)-(1-Phenylethylidene)amino]ethan-1-amine](/img/structure/B14322113.png)

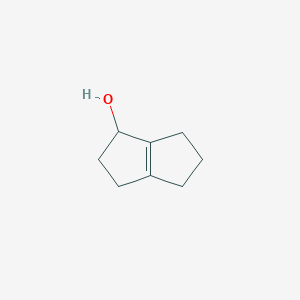
![1-{[4-(2-Methoxy-4-nitrophenoxy)butanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14322136.png)
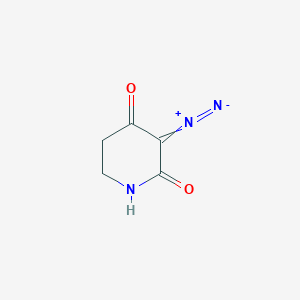
![Acetic acid;2-[6-[[amino-(4-chloroanilino)methylidene]amino]hexyl]-1-(4-chlorophenyl)guanidine](/img/structure/B14322144.png)
